3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one
Description
Properties
IUPAC Name |
1-(oxolan-2-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKQFZFXFUWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methodology:
Research Findings:
- The reaction sequence can be telescoped, allowing for efficient one-pot synthesis of substituted spiro compounds with high yields (>90%).
- Chiral cyclopropanone equivalents enable enantioselective synthesis, although some stereochemical erosion may occur.
Direct Synthesis via Nucleophilic Addition to Cyclopropanone Derivatives
Another route involves direct nucleophilic addition to cyclopropanone or its surrogates, followed by ring expansion or rearrangement to generate the oxolane-containing spiro structure.
Procedure:
-
- Subsequent oxidation steps can convert the intermediate into the desired oxolan-2-yl derivative attached to the azaspiro core.
Research Data:
- This approach has been used to synthesize various azaspiro compounds, including derivatives with oxolane substituents, with yields ranging from 70% to 85%.
Key Data Table: Comparison of Preparation Methods
| Method | Starting Materials | Reagents | Solvent | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Strain-Relocating Rearrangement | Bicyclo[1.1.0]butanes + Cyclopropanone equivalents | Acid (MsOH, AlCl₃) | DME, DCM | Room temperature | >90% | High regio/stereoselectivity, enantioselectivity | Requires synthesis of strained intermediates |
| Nucleophilic Addition to Cyclopropanone | Cyclopropanone derivatives + Organometallics | Organolithium, Grignard | THF, DME | Controlled temperature | 70–85% | Straightforward, versatile | Less stereoselective, sensitive to moisture |
Research Findings and Notes
The strain-relaxation strategy leveraging bicyclobutane derivatives is particularly effective for synthesizing substituted and chiral spiro[3.3]heptan-1-one derivatives, which can be further elaborated into oxolane-containing compounds.
The nucleophilic addition approach is more classical but may require subsequent transformations to install the oxolane moiety, often involving ring-closing reactions or oxidation steps.
Both methods benefit from the use of suitable solvents like 1,2-dimethoxyethane and the presence of acid catalysts to facilitate rearrangements or cyclizations.
The choice of method depends on the desired substitution pattern, stereochemical requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Structure and Composition
- Molecular Formula :
- CAS Number : 1803595-77-8
- Molecular Weight : 181.24 g/mol
Biochemical Properties
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one acts as an antagonist to the Melanin Concentrating Hormone Receptor 1 (MCHr1), influencing energy homeostasis by modulating melanin-concentrating hormone activity. Its interaction with microsomal epoxide hydrolase catalyzes biotransformation processes, leading to significant metabolic effects within biological systems .
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of complex organic molecules and other spirocyclic compounds, facilitating the development of new materials and pharmaceuticals.
- Synthetic Routes : The synthesis typically involves cyclization reactions, such as the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which can yield high-purity products suitable for further chemical modifications.
Biology
- Pharmaceutical Development : Due to its biological activity, this compound is being explored for its potential in developing new therapeutic agents targeting metabolic disorders related to MCHr1 signaling pathways.
- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a candidate for studies in cellular biology and pharmacology .
Industry
- Material Science : The unique properties of this compound make it suitable for use in advanced materials, including polymers and catalysts that require specific reactivity profiles.
- Safety and Handling : As indicated by safety data sheets, precautions must be taken when handling this compound due to its potential irritant effects on skin and respiratory systems .
Case Study 1: Interaction with MCHr1
A study demonstrated that this compound effectively inhibits MCHr1 activity, suggesting its potential role in managing obesity-related metabolic disorders through modulation of energy balance mechanisms.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for producing this compound highlighted the advantages of using continuous flow reactors, which improved yield and purity while reducing reaction times compared to traditional batch methods.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The 2-azaspiro[3.3]heptan-1-one core is shared among analogues, but substituent variations significantly alter properties:
Key Observations :
- Aromatic vs. Saturated Substituents : Furan and pyridine analogues (aromatic) exhibit stronger electronic interactions compared to oxolane’s saturated ether, which may improve target binding but reduce metabolic stability .
- Electron Effects : Pyridine’s electron-withdrawing nature increases the core’s electrophilicity, contrasting with oxolane’s electron-donating ether oxygen .
Physicochemical Properties
Predicted properties based on structural data and computational models:
Key Observations :
Patent and Literature Landscape
- Gaps: No patents or literature directly describe this compound, while pyridine and pyrazole derivatives are cited in drug discovery pipelines .
- Opportunities : The oxolane derivative’s saturated structure could offer metabolic advantages over aromatic analogues in prolonged therapeutic applications.
Biological Activity
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO2, with a molecular weight of approximately 181.24 g/mol. The structure features a spirocyclic arrangement, which is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.24 g/mol |
| LogP | 1.96 |
| Polar Surface Area (Ų) | 39 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Antimicrobial Properties
Research indicates that compounds containing the azaspiro structure exhibit significant antimicrobial activity. A study demonstrated that derivatives of azaspiro[3.3]heptane showed inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Neuropharmacological Effects
The neuropharmacological properties of spirocyclic compounds are well-documented, with studies indicating that they can modulate neurotransmitter systems. Specifically, azaspiro compounds have been explored for their effects on dopamine and serotonin receptors, indicating potential applications in treating neurological disorders .
Case Studies
- Antimicrobial Screening : A screening assay was developed to evaluate the efficacy of various azaspiro compounds against pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives, including those related to this compound, exhibited substantial inhibitory effects at concentrations as low as 50 µM .
- Neuropharmacological Assessment : In a study examining the effects on neurotransmitter release, researchers found that the compound significantly increased dopamine levels in vitro, suggesting its potential use in treating conditions like Parkinson's disease or schizophrenia .
Synthesis and Development
The synthesis of this compound has been achieved through various methodologies, including photochemical reactions that utilize visible light to facilitate cyclization processes. These methods have been noted for their efficiency and reduced environmental impact compared to traditional synthetic routes .
Q & A
Q. Critical Factors :
- Temperature Control : Exothermic reactions during cycloaddition require precise cooling to avoid side products.
- pH and Solvent : Alane reductions demand anhydrous conditions to prevent hydrolysis.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for oxolan introduction .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Discrepancies in NMR or mass spectrometry (MS) data often arise from stereochemical complexity or impurities. Methodological strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Differentiates between diastereomers by correlating proton-proton and proton-carbon couplings. For example, the oxolan substituent’s stereochemistry can alter coupling constants (e.g., J = 6–8 Hz for cis vs. trans configurations) .
- High-Resolution MS (HRMS) : Confirms molecular formula (C₁₀H₁₅NO₂) and detects impurities via exact mass deviations (>5 ppm suggests contaminants) .
- Collision Cross-Section (CCS) Predictions : Matches experimental CCS values (e.g., 141.1 Ų for [M+H]+) with computational models to validate 3D conformation .
Q. Example Workflow :
Acquire ¹H/¹³C NMR and HRMS.
Compare experimental CCS with in silico predictions (e.g., MOBCAL software).
Use X-ray crystallography if ambiguity persists .
What role does the oxolan-2-yl substituent play in modulating biological activity compared to other spiro derivatives?
Advanced
The oxolan-2-yl group enhances steric bulk and hydrogen-bonding capacity, influencing target binding. Comparative studies with analogues reveal:
- Binding Affinity : this compound shows 2–3× higher affinity for serotonin receptors than bromophenyl or pyridyl derivatives, attributed to oxolan’s oxygen-mediated interactions .
- Metabolic Stability : Oxolan’s electron-rich ring reduces CYP450-mediated oxidation, improving half-life (t₁/₂ = 4.2 h vs. 1.8 h for bromopropyl analogues) .
Q. Experimental Design :
- SAR Studies : Synthesize derivatives with varied substituents (e.g., oxolan, furan, pyridyl).
- Docking Simulations : Map interactions using AutoDock Vina to prioritize candidates for in vitro assays .
How can diastereoselectivity be optimized during spirocyclic core synthesis?
Advanced
Diastereomer ratios (dr) are controlled via:
- Chiral Auxiliaries : Use (-)-sparteine to induce asymmetry during cycloaddition (dr up to 85:15) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cis isomer formation via stabilization of transition states .
- Temperature : Lower temperatures (-20°C) improve selectivity by slowing competing pathways .
Q. Data Analysis :
- NMR Integration : Compare peak areas of diastereomers in crude mixtures.
- Chromatography : Optimize gradients (e.g., 2–20% Et₂O/pentane) for baseline separation .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced
Matrix effects and low concentrations (<1 µM) require sensitive, orthogonal methods:
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in H₂O/MeOH). Monitor transitions m/z 189.1 → 110.1 (quantifier) and 189.1 → 82.1 (qualifier) .
- Internal Standardization : Deuterated analogues (e.g., D₃-oxolan) correct for ion suppression .
- Validation Parameters : Assess precision (CV <15%), recovery (>80%), and LLOQ (5 nM) per FDA guidelines .
How does the spiro[3.3]heptane scaffold influence physicochemical properties?
Basic
The spiro[3.3]heptane core confers:
- Rigidity : Reduces conformational entropy, enhancing binding to rigid enzyme pockets (e.g., kinases) .
- Lipophilicity : LogP = 1.2 (predicted), balancing membrane permeability and solubility .
- Stereochemical Diversity : Two quaternary centers enable exploration of 4–8 stereoisomers for activity optimization .
Q. Comparison Table :
| Property | This compound | Piperidine Analogue |
|---|---|---|
| ClogP | 1.2 | 0.8 |
| PSA (Ų) | 35.6 | 20.1 |
| H-bond Donors | 1 | 1 |
| Synthetic Complexity | High (due to spiro core) | Low |
| Data sourced from PubChem and computational models . |
What strategies mitigate decomposition during long-term storage?
Advanced
Degradation pathways (hydrolysis, oxidation) are minimized via:
- Lyophilization : Store as a lyophilized powder under argon (-20°C), reducing hydrolysis rate by 70% .
- Antioxidants : Add 0.01% BHT to solutions to prevent radical-mediated oxidation .
- Stability Studies : Conduct accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring (95% purity threshold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
